molecular formula C8H15NO6S B1670944 D-ribose-L-cysteine CAS No. 232617-15-1

D-ribose-L-cysteine

Cat. No. B1670944
M. Wt: 253.28 g/mol
InChI Key: AGZXTDUDXXPCMJ-HZYAIORGSA-N
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Description

D-ribose-L-cysteine (DRLC) is an analogue of cysteine that has been shown to boost cellular antioxidant capacity by enhancing intracellular biosynthesis of glutathione (GSH) . Deficiency of GSH has been implicated in the pathogenesis of Alzheimer’s disease (AD), a neurodegenerative disorder associated with loss of memory .


Synthesis Analysis

DRLC is a synthetic supplement that increases the glutathione levels in the body cell for adenosine triphosphate production . It has been demonstrated to effectively promote the synthesis of glutathione .


Molecular Structure Analysis

The exact mass of D-ribose-L-cysteine is 253.06 with a molecular weight of 253.260. The elemental analysis shows C: 37.94, H: 5.97, N: 5.53, O: 37.90, and S: 12.66 .


Chemical Reactions Analysis

DRLC has been shown to enhance memory performance and attenuate scopolamine-induced amnesia. It also increases acetyl-cholinesterase activity and oxidative stress, as shown by decreased antioxidant substrates (glutathione and catalase) and elevated malondialdehyde contents in mice with scopolamine amnesia .

Scientific Research Applications

Hormonal Balance and Reproductive Health

D-Ribose-L-cysteine, a pro-drug derived from L-cysteine, has shown potential in addressing hormonal imbalances and reproductive dysfunctions, particularly in the context of diabetes mellitus. A study demonstrated that it could reverse hyperglycemia and reproductive histopathological alterations in diabetic rats, indicating its potential for managing endocrine imbalance and spermatogenic alterations caused by diabetes through the elimination of oxidative stress (Ukwenya et al., 2020).

Cardiovascular Health

D-Ribose-L-cysteine has been found to improve glutathione-based antioxidant status and reduce low-density lipoprotein (LDL) levels in human lipoprotein(a) mice. This research suggests its potential in providing protection against the development of atherosclerosis, a major cardiovascular disease, by lowering LDL, lipoprotein(a), and oxidized lipid concentrations, possibly due to upregulation of the LDL receptor (Kader et al., 2014).

Neuroprotective Effects

D-Ribose-L-cysteine has been studied for its neuroprotective effects, particularly in conditions of oxidative stress and inflammation. For example, it was found to mitigate memory deficits and biochemical and histo-morphological changes induced by lipopolysaccharide in mice. This includes reduction in oxidative stress, proinflammatory cytokines, and nuclear factor-kappa B expression, suggesting its therapeutic potential in neuroinflammatory and neurodegenerative disorders (Emokpae et al., 2020).

Fertility Enhancement

In the context of fertility, D-Ribose-L-cysteine has shown potential in enhancing fertility and ameliorating the effects of cisplatin-induced oligoasthenoteratozoospermiaand seminiferous epithelium degeneration in male rats. This study highlighted the protective role of D-Ribose-L-cysteine in preserving testicular integrity and functions, thereby preventing the deleterious impact of cisplatin on male reproductive health (Adelakun et al., 2021).

Antioxidant and Cardiovascular Effects in Normal Conditions

Another study focused on the cardiovascular effects of D-Ribose-L-cysteine in normal conditions. It was found that D-Ribose-L-cysteine supplementation in normal male Wistar rats could sustain cardiovascular functions and decrease atherogenicity. This study indicates the potential of D-Ribose-L-cysteine in improving heart health and reducing the risk of cardiovascular diseases even in non-pathological states (Ojetola et al., 2021).

properties

IUPAC Name

(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXTDUDXXPCMJ-HZYAIORGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-ribose-L-cysteine

CAS RN

232617-15-1
Record name D-Ribose-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-RIBOSE-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
B Falana, O Adeleke, M Orenolu, A Osinubi… - JBRA Assisted …, 2017 - ncbi.nlm.nih.gov
… The active ingredient of riboceine is D-Ribose-L-Cysteine. Whole glutathione consumption cannot be effective because it would be destroyed in the digestion process before reaching …
Number of citations: 41 www.ncbi.nlm.nih.gov
O Emokpae, B Ben-Azu, AM Ajayi… - … Archives of Pharmacology, 2020 - Springer
d-Ribose-l-cysteine (DRLC), an analog of cysteine that boosts glutathione (GSH) content, has been reported to mitigate oxidative stress–mediated diseases. This study seeks to …
Number of citations: 25 link.springer.com
GT Akingbade, OM Ijomone, A Imam, M Aschner… - Neurotoxicity …, 2021 - Springer
… that d-ribose-l-cysteine … d-ribose-l-cysteine also mitigated neuroinflammation in Mn-induced neurotoxicity by attenuating astrocytic activation. Our results suggest that d-ribose-l-cysteine …
Number of citations: 12 link.springer.com
SA Adelakun, B Ogunlade, OP Fidelis… - Endocrine and Metabolic …, 2021 - Elsevier
… The current study investigates the antioxidant and fertility enhancing activity of D-Ribose-L-Cysteine (DRLC) in mercury chloride (HgCl 2 )-induced testicular toxicity in rats. Testicular …
Number of citations: 9 www.sciencedirect.com
O Emokpae, B Ben‐Azu, AM Ajayi… - Drug Development …, 2020 - Wiley Online Library
… The results of this study provide evidences, which suggest that d-ribose-l-cysteine has memory promoting effect, and reverses memory impairment induced by scopolamine via inhibition …
Number of citations: 8 onlinelibrary.wiley.com
L Okoh, AM Ajayi, B Ben-Azu, ET Akinluyi… - Molecular Biology …, 2020 - Springer
Adaptogens are substances that act nonspecifically to combat stress by regulating the key elements involved in stress-induced pathologies. d-Ribose–l-cysteine (DRLC), a potent …
Number of citations: 16 link.springer.com
SA Adelakun, B Ogunlade, KA Iteire, OA Adedotun - Metabolism Open, 2021 - Elsevier
… 2g of D-Ribose l-cysteine was dissolved in 400 ml physiological saline at 30 mg/kg body … by D-Ribose-l-Cysteine. Concurrent administration of cisplatin and D-Ribose-l-Cysteine. Could …
Number of citations: 7 www.sciencedirect.com
AE Saltman - The American Journal of Surgery, 2015 - Elsevier
… d-ribose-l-cysteine (DRLC) is a precursor to the antioxidant glutathione. The effect of oral … Oral supplementation with d-ribose-l-cysteine (DRLC) increases intracellular GSH in the liver, …
Number of citations: 12 www.sciencedirect.com
AAA Osinubi, LJ Medubi, EN Akang, LK Sodiq… - Toxicology Reports, 2018 - Elsevier
… Findings from this study introduces d-ribose-l-cysteine as a safe oral hypoglycaemic drug … Therefore, this study is aimed at comparing the antidiabetic effects of d-ribose-l-cysteine (…
Number of citations: 17 www.sciencedirect.com
H Isibor, AM Ajayi, B Ben-Azu, NA Omeiza… - Journal of Trace …, 2022 - Elsevier
… Thus, this study was designed to evaluate the effect of D-Ribose-L-Cysteine (DRLC), a potent antioxidant agent, on copper sulfate (CuSO 4 )-induced memory deterioration and the …
Number of citations: 2 www.sciencedirect.com

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